Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

TNAP inhibition ectopic calcification alkaline phosphatase

Avoid SAR confounds & wasted spend from generic piperidine sulfonamide interchange. This precise phenyl carbamate scaffold retains the validated 5-chloro-2-methoxyphenylsulfonamido pharmacophore essential for TNAP inhibition (IC50 benchmark: 0.016 µM for SBI-425). Ideal for medicinal chemistry & in vitro calcification assays. · Structurally defined TNAP probe; non-activated carbamate serves as matched negative control for covalent MAGL inhibitors like SAR127303. · Modifiable phenyl ester terminus enables late-stage library diversification via amine or alcohol displacement. · Available from stock in 100 mg, 1 g, and bulk custom sizes to ensure supply chain continuity for focused SAR campaigns.

Molecular Formula C20H23ClN2O5S
Molecular Weight 438.92
CAS No. 1235022-37-3
Cat. No. B2431678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
CAS1235022-37-3
Molecular FormulaC20H23ClN2O5S
Molecular Weight438.92
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C20H23ClN2O5S/c1-27-18-8-7-16(21)13-19(18)29(25,26)22-14-15-9-11-23(12-10-15)20(24)28-17-5-3-2-4-6-17/h2-8,13,15,22H,9-12,14H2,1H3
InChIKeyYQYVJDUDQCMDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate – TNAP-Targeted Compound


Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1235022-37-3, molecular formula C20H23ClN2O5S, MW 438.92) is a synthetic piperidine-1-carboxylate phenyl ester bearing a 5-chloro-2-methoxyphenylsulfonamido substituent at the 4-methyl position. The compound belongs to the aryl sulfonamide class and incorporates the validated tissue-nonspecific alkaline phosphatase (TNAP) inhibitory pharmacophore — the 5-chloro-2-methoxyphenylsulfonamide moiety — which was optimized through high-throughput screening and medicinal chemistry campaigns to yield the clinical-stage tool compound SBI-425 (TNAP IC50 = 0.016 μM) [1]. The phenyl carbamate ester terminus distinguishes this compound from nicotinamide- and urea-linked analogs within the same chemotype, potentially modulating physicochemical properties and offering a tractable synthetic handle for further derivatization [2].

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate: Why Generic Substitution Fails


Piperidine sulfonamide carbamates and carboxamides exhibit profound target-selectivity divergence driven by three structural determinants: the aryl sulfonamide substitution pattern, the linker chemistry at the piperidine 1-position, and the presence or absence of a leaving group. The 5-chloro-2-methoxyphenylsulfonamido motif confers TNAP inhibition (IC50 as low as 0.006 μM for closely related core-A analogs), whereas the analogous 4-chlorophenylsulfonamido group directs activity toward monoacylglycerol lipase (MAGL; SAR127303 IC50 = 39.3 nM) [1] [2]. Furthermore, replacing the phenyl carbamate ester with a dimethylurea or 4-fluorophenylurea linker alters hydrogen-bonding capacity, metabolic stability, and target engagement [3]. Generic interchange within this chemotype therefore risks irreproducible target engagement, confounding SAR interpretation, and wasted procurement expenditure — underscoring the need for compound-specific evidence when selecting among closely related piperidine sulfonamides.

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate: Evidence vs. Closest Analogs


5-Chloro-2-Methoxyphenylsulfonamido as TNAP Pharmacophore

The 5-chloro-2-methoxyphenylsulfonamido motif is the optimized TNAP-inhibitory aryl substitution pattern identified through iterative medicinal chemistry. In direct head-to-head comparisons within the pyridyl core-A series, the 5-Cl analog (compound 3) demonstrated a TNAP IC50 of 0.006 μM in the pyrophosphate (PPi) assay, matching the 5-Br analog (0.006 μM) and exceeding the potency of the 5-CF₃ (0.026 μM), 5-CN (0.038 μM), and 5-OMe (0.015 μM) substituents [1]. The methoxy group at the 2-position is also essential; replacement with OCF₃ in SBI-425's matched-pair analysis reduced TNAP potency from 0.016 μM (OMe) to 0.432 μM (OCF₃), a 27-fold loss [1]. By contrast, the 4-chlorophenylsulfonamido analog SAR127303 shows no reported TNAP activity and is instead a covalent MAGL inhibitor (IC50 = 39.3 nM) [2]. The target compound retains the validated 5-Cl-2-OMe pharmacophore, whereas analogs bearing 4-Cl, 4-OMe, 5-CF₃, or thiophene sulfonamides lack this optimized substitution [1] [3]. Direct TNAP IC50 data for CAS 1235022-37-3 itself have not been reported in peer-reviewed literature (as of the search date), and the above constitutes class-level inference from the scaffold [1].

TNAP inhibition ectopic calcification alkaline phosphatase

Carbamate Ester vs. Amide/Urea Linker: Physicochemical & Metabolic Profile

The piperidine 1-position linker profoundly influences target engagement and pharmacokinetics in sulfonamide-based probes. The target compound features a phenyl carbamate ester (O–C(O)–N linkage), contrasting with SBI-425's nicotinamide (direct N–C(O) linkage) and the N,N-dimethylpiperidine-1-carboxamide analog (urea N–C(O)–N linkage). In the TNAP lead optimization series, replacing the quinoline core (amide-linked) with pyridyl or nicotinamide cores shifted the whole-blood TNAP IC50 from >20 μM (core A, compound 2) to 0.105 μM (SBI-425, core B nicotinamide), demonstrating that linker chemistry dramatically affects bioavailability and target engagement in a physiological matrix [1]. Carbamate esters are recognized as metabolically cleavable functional groups that can serve as prodrug elements or modulate logP and plasma protein binding [2]. The phenyl carbamate of CAS 1235022-37-3 (calculated tPSA ~84 Ų, 3 H-bond acceptors, 1 H-bond donor) presents a distinct physicochemical profile from the dimethylurea analog (tPSA ~70 Ų, 3 H-bond acceptors, 1 H-bond donor) and the 4-fluorophenylurea analog (tPSA ~73 Ų, 3 H-bond acceptors, 2 H-bond donors), as computed via ZINC15 [3]. These differences are expected to translate into altered permeability, solubility, and metabolic stability — critical parameters for cell-based and in vivo TNAP inhibition studies.

prodrug design metabolic stability carbamate chemistry

MAGL Covalent Inhibition: Absence of Activated Leaving Group

SAR127303 (1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate) achieves MAGL inhibition (IC50 = 39.3 nM) through covalent carbamoylation of the catalytic serine (Ser132) via expulsion of the hexafluoroisopropyl leaving group [1]. The target compound (CAS 1235022-37-3) replaces the hexafluoroisopropyl carbonate with a phenyl carbamate, which lacks the electron-withdrawing fluoroalkyl activation required for efficient serine carbamoylation. In the MAGL inhibitor series, the nature of the leaving group was shown to be a critical determinant of both potency and selectivity: TZPU (triazole-urea leaving group) exhibited IC50 = 35.9 nM, whereas analogs with bulkier or less activated leaving groups showed reduced MAGL activity [1]. The phenyl carbamate of the target compound is not anticipated to undergo facile enzyme-catalyzed carbamate cleavage at MAGL's active site, thereby functionally segregating this compound from MAGL-targeted probes. This structural distinction is critical for experimental designs requiring TNAP-selective pharmacology without confounding MAGL engagement.

MAGL selectivity covalent inhibition serine hydrolase

Sulfonamide N–H Hydrogen-Bond Donor: Key TNAP Binding Determinant

The secondary sulfonamide –SO₂–NH– group is a critical hydrogen-bond donor for TNAP active-site engagement. In the original J Med Chem 2009 series, all active TNAP inhibitors contained a free sulfonamide NH; N-methylation or conversion to tertiary sulfonamides abolished activity, consistent with the necessity of this H-bond interaction for zinc-binding group orientation within the TNAP active site [1]. The target compound retains the free sulfonamide NH at the benzenesulfonamido position. By contrast, 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 838895-07-1) and 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-3-carboxamide place the sulfonyl group directly on the piperidine nitrogen, eliminating the sulfonamide NH and fundamentally altering the pharmacophore [2]. This distinction is mechanistically critical: directly N-sulfonylated piperidines cannot recapitulate the same zinc-coordination geometry at the TNAP active site and are not validated TNAP inhibitors.

TNAP binding mode sulfonamide NH structure-activity relationship

Piperidine 4-Methyl Attachment Geometry vs. 3-Substituted Isomers

The sulfonamidomethyl group is attached at the piperidine 4-position in the target compound, projecting the aryl sulfonamide pharmacophore in an equatorial orientation that is geometrically distinct from 3-substituted regioisomers. In the broader piperidine sulfonamide SAR landscape, the attachment position and geometry strongly influence target selectivity: 4-substituted piperidine sulfonamides have been optimized for TNAP (via the 4-methylsulfonamido orientation in SBI-425's series) and Kv1.3 potassium channel modulation, whereas 3-substituted analogs display divergent pharmacological profiles [1] [2]. The target compound's specific regioisomer (4-methylsulfonamido) positions the 5-chloro-2-methoxyphenyl group at a distance and vector consistent with the TNAP pharmacophore model derived from the SBI-425 co-crystal structure (PDB entry pending) [1]. By contrast, 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-3-carboxamide (CAS 838895-07-1) attaches the sulfonyl directly to the piperidine nitrogen with a carboxamide at the 3-position, producing a reverse orientation incompatible with TNAP binding [3].

regioisomer selectivity piperidine geometry target engagement

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate: Recommended Scenarios


TNAP Biochemical Screening & SAR Validation

This compound is best deployed as a TNAP inhibitor scaffold for biochemical screening assays (PPi or pNPP substrate formats) where retention of the validated 5-chloro-2-methoxyphenylsulfonamido pharmacophore is essential. The phenyl carbamate terminus offers a modifiable handle for subsequent SAR expansion — for example, hydrolysis to the free piperidine followed by re-functionalization with alternative carbamates, amides, or ureas — while the core sulfonamide remains intact. Based on the class-level TNAP IC50 of 0.006–0.016 μM for closely related 5-Cl-2-OMe analogs, researchers should benchmark this compound against SBI-425 (IC50 = 0.016 μM) as a positive control in parallel dose-response experiments [1]. The absence of the hexafluoroisopropyl leaving group that drives MAGL covalent inhibition (as in SAR127303) renders this compound suitable for TNAP-selective studies without MAGL confounding [2].

Negative Control for MAGL Covalent Inhibition (SAR127303)

In experimental designs employing SAR127303 as a covalent MAGL inhibitor probe, this compound serves as a structurally matched negative control. Both compounds share the piperidine-4-sulfonamidomethyl-1-carboxylate core architecture, but the target compound substitutes the activated hexafluoroisopropyl carbonate leaving group with a non-activated phenyl carbamate. This pair enables researchers to attribute MAGL inhibitory effects specifically to the leaving-group-mediated covalent mechanism, controlling for any non-covalent interactions of the piperidine sulfonamide scaffold itself. The matched physicochemical properties (similar MW, logP, and tPSA) further support its use as a tool for assessing target engagement specificity in cellular thermal shift assays (CETSA) or competitive ABPP experiments [2].

Prodrug & Derivatization Precursor for Sulfonamide Libraries

The phenyl carbamate ester at the piperidine 1-position provides a versatile synthetic entry point for library generation. Under mild basic or nucleophilic conditions, the phenoxy group can be displaced by amines, alcohols, or hydrazines to generate diverse urea, carbamate, and semicarbazide analogs — a strategy mirroring the parallel medicinal chemistry approach that identified SAR127303 and TZPU as MAGL inhibitors [2]. The 5-chloro-2-methoxyphenylsulfonamido group remains stable under these conditions, enabling late-stage diversification without protecting group manipulation. This compound is therefore recommended for medicinal chemistry groups seeking a single, structurally defined starting material for focused library synthesis targeting alkaline phosphatase, serine hydrolase, or sulfonamide-binding protein families.

TNAP Reference Standard for In Vitro Calcification Assays

Given the established role of TNAP inhibitors in preventing ectopic calcification in vascular smooth muscle cell (VSMC) models and the demonstrated in vivo efficacy of the pharmacophore-matched SBI-425 in rodent calcification models, this compound is positioned as a structurally related probe for in vitro mineralization studies. SBI-425 has been shown to inhibit TNAP in the vasculature, reduce calcium loads, and improve survival in murine models of medial vascular calcification [1]. The target compound, sharing the identical aryl sulfonamide pharmacophore, is suitable for cell-based calcification assays (e.g., VSMC inorganic pyrophosphate hydrolysis, Alizarin Red staining) where TNAP-dependent mineralization is the endpoint. Researchers should include SBI-425 as a positive control and assess both compounds in parallel to establish relative cellular potency and cytotoxicity profiles.

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